Swxsspgleavxdw-uhfffaoysa-
Description
The compound "Swxsspgleavxdw-uhfffaoysa-" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Log S (ESOL): -2.99 (solubility: 0.24 mg/mL)
- TPSA (Topological Polar Surface Area): 40.46 Ų
- GI absorption: High
- BBB permeability: Yes
- Synthetic accessibility score: 2.07 (indicating moderate synthetic complexity)
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C . Its structural features include a bromo-chloro-substituted aromatic ring linked to a boronic acid group, contributing to its reactivity in Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-13(2,3)14(22)9-11(15(16,17)18)19-20(14)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSSPGLEAVXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
| Property | Swxsspgleavxdw-uhfffaoysa- | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular weight (g/mol) | 235.27 | 235.27 | 269.72 |
| Log Po/w (XLOGP3) | 2.15 | 2.15 | 2.98 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.12 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| Synthetic accessibility | 2.07 | 1.95 | 2.30 |
| Similarity score* | — | 0.87 | 0.71 |
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Functional and Application-Based Comparisons
Reactivity in Cross-Coupling Reactions
- Swxsspgleavxdw-uhfffaoysa- : Demonstrates high reactivity in Suzuki-Miyaura couplings due to optimal steric and electronic effects from bromo-chloro substitution.
- (6-Bromo-2,3-dichlorophenyl)boronic acid : Reduced reaction yields observed due to steric hindrance from the 2-chloro substituent .
Pharmacological Potential
- (6-Bromo-2,3-dichlorophenyl)boronic acid : Lower bioavailability (score: 0.45 vs. 0.55 for the target compound) due to increased molecular weight and lipophilicity .
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